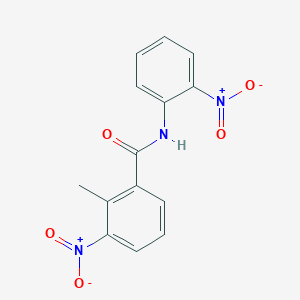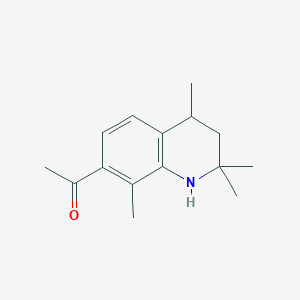
2-methyl-3-nitro-N-(2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-nitro-N-(2-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11N3O5 and a molecular weight of 301.261 g/mol . This compound is known for its unique structure, which includes both nitro and amide functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-methyl-3-nitro-N-(2-nitrophenyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and subsequent steps may involve the use of catalysts and specific solvents to achieve the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
2-methyl-3-nitro-N-(2-nitrophenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-3-nitro-N-(2-nitrophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amide group can form hydrogen bonds with other molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-methyl-3-nitro-N-(2-nitrophenyl)benzamide can be compared with other similar compounds, such as:
2-methyl-3-nitro-N-(4-nitrophenyl)benzamide: This compound has a similar structure but with the nitrophenyl group in a different position, which can affect its reactivity and applications.
2-methyl-3-nitro-N-(2-chlorophenyl)benzamide: The presence of a chlorine atom instead of a nitro group can lead to different chemical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzamide structure.
Properties
Molecular Formula |
C14H11N3O5 |
|---|---|
Molecular Weight |
301.25 g/mol |
IUPAC Name |
2-methyl-3-nitro-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H11N3O5/c1-9-10(5-4-8-12(9)16(19)20)14(18)15-11-6-2-3-7-13(11)17(21)22/h2-8H,1H3,(H,15,18) |
InChI Key |
XCZJSKVBFNKPSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-fluorophenyl)-2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B11028467.png)
![Ethyl (2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11028477.png)

![4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11028497.png)
![Tetramethyl 6'-[(2-chlorophenyl)carbonyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028499.png)
![(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile](/img/structure/B11028507.png)
![2-({[(1Z)-8-methoxy-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B11028513.png)
![N-(2-methylpropyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11028514.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11028519.png)
![Ethyl 4-{[8-methoxy-4,4-dimethyl-1-[(4-methylphenyl)imino]-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-6(2H)-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11028526.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11028554.png)

